Cellobionic acid

Catalog No.
S627216
CAS No.
534-41-8
M.F
C12H22O12
M. Wt
358.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cellobionic acid

CAS Number

534-41-8

Product Name

Cellobionic acid

IUPAC Name

(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoic acid

Molecular Formula

C12H22O12

Molecular Weight

358.3 g/mol

InChI

InChI=1S/C12H22O12/c13-1-3(15)10(7(18)8(19)11(21)22)24-12-9(20)6(17)5(16)4(2-14)23-12/h3-10,12-20H,1-2H2,(H,21,22)/t3-,4-,5-,6+,7-,8-,9-,10-,12+/m1/s1

InChI Key

JYTUSYBCFIZPBE-ZNLUKOTNSA-N

SMILES

C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)O)O)O)O)O)O)O

Synonyms

4-O-alpha-D-glucopyranosyl-D-gluconic acid, cellobionic acid, cellobionic acid, maltobionic acid; ALPHA-D-GLUCO, cellobionic acid, monolithium salt, maltobionate, maltobionic acid

Canonical SMILES

C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)O)O)O)O)O)O)O

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C(=O)O)O)O)O)O)O)O

The exact mass of the compound Cellobionic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Food Ingredients - Food Additives - Flavoring Agents - Sweetening Agents - Sugars - Disaccharides - Supplementary Records. It belongs to the ontological category of carbohydrate acid in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Cellobionic acid (4-O-β-D-glucopyranosyl-D-gluconic acid) is a high-value aldobionic acid derived from the targeted oxidation of cellobiose. Structurally, it consists of a glucose moiety linked to a gluconic acid unit via a β-1,4-glycosidic bond, yielding a molecular weight of 358.30 g/mol and a pKa of 3.86 [1]. Featuring a carboxylate group and eight chiral hydroxyl groups, this highly water-soluble compound exhibits exceptional metal-chelating, antioxidant, and moisture-retaining properties [1]. In industrial and scientific procurement, cellobionic acid is primarily sourced as a 100% plant-based, vegan alternative to animal-derived bionic acids, serving as a critical functional ingredient in biocompatible polymers, advanced cosmetic formulations, and biorefinery enzyme optimization workflows[1].

Substituting cellobionic acid with common alternatives compromises formulation compliance, physical performance, or process efficiency. While lactobionic acid is the industry-standard aldobionic acid, it is synthesized from dairy-derived lactose, strictly disqualifying it from vegan, plant-based, and dairy-free product lines [1]. Conversely, substituting with gluconic acid—a monosaccharide—results in the loss of the bulky disaccharide structure required to form stable, high-retention moisture gel matrices [2]. Attempting to use the cheaper unoxidized precursor, cellobiose, fails entirely in chelating applications due to the absence of the carboxylic acid group, and in biorefinery applications, cellobiose acts as a severe competitive inhibitor to cellobiohydrolase I (CBH I), stalling enzymatic saccharification [3].

Vegan Formulation Compliance via Physicochemical Parity

Cellobionic acid provides an exact physicochemical match to lactobionic acid while eliminating animal-derived precursors. Both compounds share an identical molecular weight (358.30 g/mol) and pKa (3.86), ensuring identical pH buffering and formulation behavior [1]. However, lactobionic acid is derived from milk-sourced lactose, whereas cellobionic acid is synthesized from cellulose-derived cellobiose[1].

Evidence DimensionMolecular origin and acidity (pKa)
Target Compound DataCellobionic acid (100% plant/cellulose-derived, pKa 3.86)
Comparator Or BaselineLactobionic acid (Dairy/lactose-derived, pKa 3.86)
Quantified DifferenceIdentical acidity and molecular weight, but strictly differentiated by vegan vs. animal origin.
ConditionsStandard cosmetic and pharmaceutical excipient sourcing

Allows formulators to maintain the exact chemical performance of a premium bionic acid while meeting strict vegan and dairy-free procurement mandates.

Rheological Performance and Moisture-Binding Gel Matrix Formation

The disaccharide structure of cellobionic acid, featuring eight hydroxyl groups, enables the formation of highly stable hydrogel networks that simple aldonic acids cannot replicate. In standardized film-forming assays, cellobionic acid forms a clear, continuous gel matrix capable of retaining 7% water by weight [1]. Monosaccharide equivalents like gluconic acid lack the necessary hydrogen-bonding density and molecular bulk to form these robust, slow-release moisture films[1].

Evidence DimensionHydrogel matrix water retention
Target Compound DataCellobionic acid (Forms stable continuous gel film retaining 7% water by weight)
Comparator Or BaselineGluconic acid (Fails to form equivalent stable disaccharide-water gel matrices)
Quantified DifferenceSuperior film-forming and water-binding capacity driven by the β-1,4-linked disaccharide architecture.
ConditionsTopical formulation and polymer hydrogel development assays

Provides superior barrier-strengthening and slow-release moisturizing properties essential for premium dermatological products and biocompatible hydrogels.

Relief of Enzymatic End-Product Inhibition in Biorefineries

During the enzymatic hydrolysis of lignocellulosic biomass, the accumulation of cellobiose severely limits process yields by competitively inhibiting cellobiohydrolase I (CBH I). The oxidation of cellobiose to cellobionic acid significantly alters its binding affinity to the CBH I active site, rendering cellobionic acid a substantially weaker inhibitor than its unoxidized precursor [1].

Evidence DimensionCellobiohydrolase I (CBH I) competitive inhibition
Target Compound DataCellobionic acid (Weak competitive inhibitor)
Comparator Or BaselineCellobiose (Strong competitive inhibitor)
Quantified DifferenceConversion to cellobionic acid relieves the severe end-product inhibition caused by cellobiose accumulation.
ConditionsHigh-solids enzymatic saccharification of cellulose

Critical for biorefinery process engineers selecting target metabolites or designing enzyme cocktails to maximize continuous cellulose hydrolysis yields.

Active Metal Chelation vs. Neutral Precursor

The presence of the carboxylate group in cellobionic acid transforms it into a potent multi-dentate chelator capable of sequestering Ca2+, Mg2+, and Fe3+ ions, a function entirely absent in its neutral precursor, cellobiose [1]. This chelating action stabilizes metal ions in solution, preventing metal-catalyzed oxidative degradation in complex mixtures [1].

Evidence DimensionCation sequestration capacity
Target Compound DataCellobionic acid (Active multi-dentate chelator via gluconate moiety)
Comparator Or BaselineCellobiose (Neutral disaccharide, non-chelating)
Quantified DifferenceIntroduction of the carboxylic acid group enables active metal ion binding and antioxidant stabilization.
ConditionsFormulation stability testing in aqueous environments

Justifies the procurement of the oxidized derivative over the cheaper precursor to ensure long-term stability and antioxidant protection in food and chemical formulations.

Vegan Cosmetic and Skincare Formulations

Procured as a direct, plant-based drop-in replacement for lactobionic acid in anti-aging serums, chemical peels, and moisturizers requiring strict vegan certification, leveraging its identical pKa and molecular weight[1].

Advanced Hydrogels and Biocompatible Polymers

Utilized as a structural building block or cross-linking enhancer in hydrogels, where its ability to form stable, moisture-retaining gel matrices with 7% water content outperforms simple monomeric acids[2].

Lignocellulosic Biorefinery Workflows

Targeted as an intermediate metabolite in engineered enzymatic cocktails (e.g., utilizing LPMOs or cellobiose dehydrogenase) to prevent cellobiose-induced inhibition of cellulases and boost overall saccharification yields [3].

Chelating Agents in Food and Pharmaceuticals

Applied to sequester calcium, magnesium, and iron ions, improving product shelf-life and acting as an antioxidant stabilizer without relying on synthetic alternatives like EDTA or non-chelating precursors like cellobiose [1].

XLogP3

-5

Other CAS

534-41-8

Wikipedia

Cellobionic acid

Dates

Last modified: 02-18-2024

Explore Compound Types